[Nitroso(3-phenylpropyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Nitroso(3-phenylpropyl)amino]acetic acid is an organic compound that features a nitroso group attached to an amino acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Nitroso(3-phenylpropyl)amino]acetic acid typically involves the reaction of 3-phenylpropylamine with nitrous acid, followed by the introduction of an acetic acid moiety. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[Nitroso(3-phenylpropyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate these transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
[Nitroso(3-phenylpropyl)amino]acetic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nitroso compounds and their biological effects.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [Nitroso(3-phenylpropyl)amino]acetic acid involves its interaction with molecular targets through the nitroso group. This group can participate in redox reactions, influencing cellular pathways and molecular interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Nitroso(2-phenylethyl)amino]acetic acid
- **Nitroso(4-phenylbutyl)amino]acetic acid
Uniqueness
[Nitroso(3-phenylpropyl)amino]acetic acid is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. The length of the carbon chain and the position of the nitroso group contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
75822-14-9 |
---|---|
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-[nitroso(3-phenylpropyl)amino]acetic acid |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)9-13(12-16)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,15) |
InChI-Schlüssel |
CWMYNGNXCPJXES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCN(CC(=O)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.